Cas no 684232-00-6 (2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
![2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide structure](https://ja.kuujia.com/scimg/cas/684232-00-6x500.png)
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
- Benzamide, 2,6-dimethoxy-N-naphtho[2,1-d]thiazol-2-yl-
- 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
- 684232-00-6
- F1166-0048
- Oprea1_746603
- N-benzo[g][1,3]benzothiazol-2-yl-2,6-dimethoxybenzamide
- AKOS024603482
-
- インチ: 1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23)
- InChIKey: HDTMWPRMLHOFMR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=C(OC)C=CC=C1OC
計算された属性
- せいみつぶんしりょう: 364.08816355g/mol
- どういたいしつりょう: 364.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 88.7Ų
じっけんとくせい
- 密度みつど: 1.363±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.59±0.43(Predicted)
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1166-0048-100mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-5mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-3mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-40mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-2μmol |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-10μmol |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-20mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-75mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-2mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1166-0048-10mg |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide |
684232-00-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Book reviews
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamideに関する追加情報
Introduction to 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS No. 684232-00-6) and Its Emerging Applications in Chemical Biology
The compound 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide (CAS No. 684232-00-6) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate aromatic framework and functionalized thiazole core, has garnered significant attention in recent years due to its potential biological activities and structural versatility. The presence of both dimethoxy substituents on the benzamide moiety and a naphtho[2,1-d][1,3]thiazol-2-yl side chain imparts unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of structurally complex molecules in modulating biological pathways. The naphthothiazole scaffold, a derivative of benzothiazole, has been extensively studied for its role in drug discovery due to its ability to interact with various biological targets. Specifically, the 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide structure exhibits promising binding affinity for enzymes and receptors involved in inflammatory and metabolic disorders. This has spurred interest among researchers aiming to develop novel therapeutics with improved efficacy and selectivity.
One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. The dimethoxy groups enhance lipophilicity while the naphthothiazole ring provides a rigid framework that can optimize binding interactions with target proteins. Preliminary computational studies suggest that this compound may exhibit higher binding affinity for COX-2 compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially reducing side effects associated with prolonged use.
The synthesis of 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps include the formation of the thiazole ring through cyclization reactions involving sulfur-containing precursors, followed by aromatic substitution and amide bond formation. The integration of dimethoxy groups at the 2 and 6 positions of the benzamide moiety is critical for achieving optimal pharmacokinetic properties. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.
In vitro studies have begun to unravel the mechanistic basis of the biological activity of this compound. Initial assays indicate that it can modulate signaling pathways associated with cell proliferation and apoptosis. The naphthothiazole moiety, in particular, has been shown to interact with transcription factors involved in cancer cell growth. This suggests that 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide may serve as a lead compound for developing targeted therapies against certain types of malignancies. Further investigation into its effects on downstream effectors such as kinases and phosphatases will be essential to elucidate its full therapeutic potential.
The development of novel drug candidates often requires optimization across multiple parameters—activity, selectivity, solubility, and metabolic stability—to ensure clinical viability. Computational modeling has played a pivotal role in guiding this process by predicting how structural modifications will impact biological activity. For instance, molecular dynamics simulations have revealed that small changes in the orientation of the dimethoxy groups can significantly alter binding kinetics with target proteins. These insights are being leveraged to design next-generation analogs with enhanced properties.
As interest in personalized medicine grows, compounds like 2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide offer exciting opportunities for tailored therapeutic approaches. By understanding how genetic variations influence drug response, researchers can identify patient subpopulations that may benefit most from treatments incorporating this molecule. Additionally, its structural complexity allows for derivatization into libraries of compounds that can be screened for activity against diverse disease models—a strategy increasingly employed in modern drug discovery pipelines.
The future prospects for this compound are bright given its unique structural features and demonstrated biological relevance. Ongoing research aims to expand its therapeutic applications beyond inflammation and cancer by exploring interactions with other disease-relevant targets such as enzymes involved in neurodegeneration or metabolic disorders. Collaborative efforts between synthetic chemists and biologists are crucial for translating laboratory findings into clinical reality.
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